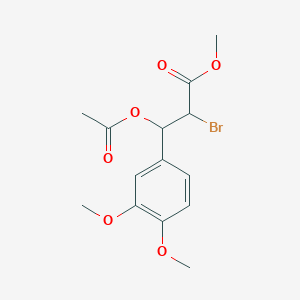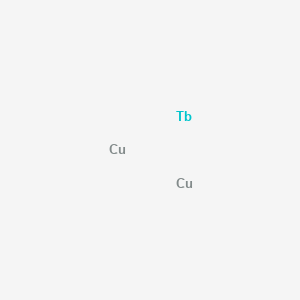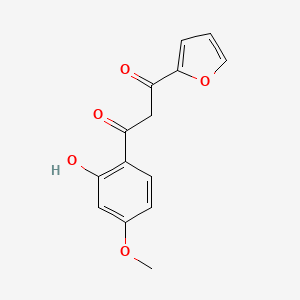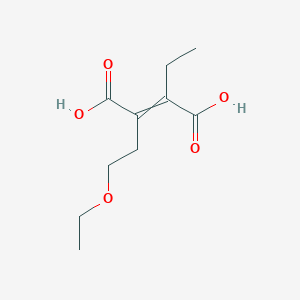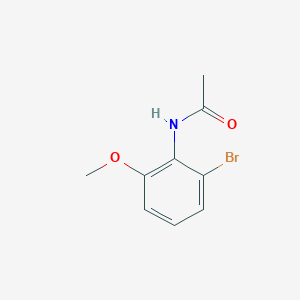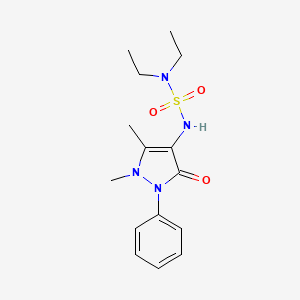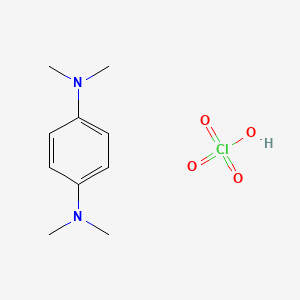
perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine is a compound that combines the strong oxidizing properties of perchloric acid with the structural complexity of 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid typically involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride:
NaClO4+HCl→NaCl+HClO4
This reaction is usually carried out in an aqueous solution and can be purified by distillation .
For 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine, the synthesis involves the methylation of benzene-1,4-diamine using methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of perchloric acid can also be achieved through the anodic oxidation of aqueous chlorine at a platinum electrode . This method is more direct and avoids the use of salts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Perchloric acid is a powerful oxidizer, especially when hot. It can oxidize various organic and inorganic compounds.
Reduction: Although less common, perchloric acid can participate in reduction reactions under specific conditions.
Substitution: 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include perchloric acid itself, often used in concentrated form.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: The major products depend on the substrate being oxidized but can include various oxidized organic and inorganic compounds.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine.
Applications De Recherche Scientifique
Perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, particularly in oxidation and substitution reactions.
Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Mécanisme D'action
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to participate in various redox reactions. The molecular targets include organic and inorganic compounds that can be oxidized. The pathways involved typically include electron transfer processes that result in the oxidation of the target compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrochloric acid
- Hypochlorous acid
- Chlorous acid
- Chloric acid
Uniqueness
Perchloric acid is unique due to its extremely high acidity and strong oxidizing properties, which make it more reactive than other similar acids. The combination with 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine adds further complexity and potential for specialized applications in various fields.
Propriétés
Numéro CAS |
10404-70-3 |
|---|---|
Formule moléculaire |
C10H17ClN2O4 |
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2.ClHO4/c1-11(2)9-5-7-10(8-6-9)12(3)4;2-1(3,4)5/h5-8H,1-4H3;(H,2,3,4,5) |
Clé InChI |
UHLAEMIINPKTNG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N(C)C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


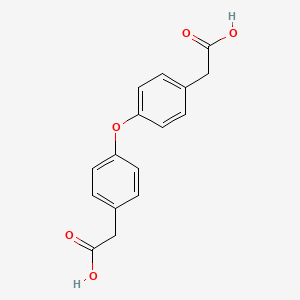

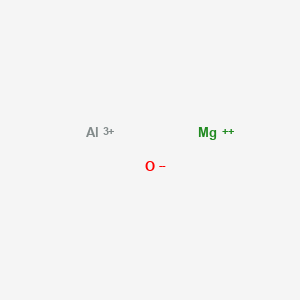

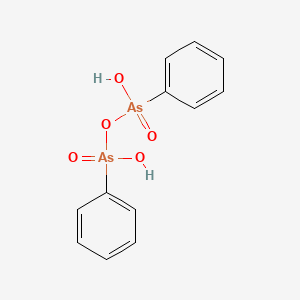
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
